Trans-CBTBP, chemically known as trans-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide), is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound exists as a racemic mixture of two enantiomers: 1S, 3S and 1R, 3R. Its structural similarity to other inhibitors like BPTES and CB-839 positions it as a significant candidate for further pharmacological exploration .
Trans-CBTBP is classified under the category of small molecule inhibitors. It has been primarily studied in the context of its role as an allosteric inhibitor of the enzyme cystathionine gamma-lyase (cKGA), which is implicated in various metabolic pathways and cancer cell proliferation. The synthesis and characterization of trans-CBTBP have been detailed in studies focused on its inhibitory effects and structural properties .
The synthesis of trans-CBTBP involves several steps that are critical for obtaining the desired enantiomeric forms. The process typically starts with the preparation of the cyclohexane framework followed by the introduction of thiadiazole groups through condensation reactions. The final steps involve coupling reactions to attach the phenylacetamide moieties.
Trans-CBTBP features a unique molecular architecture characterized by a 1,3-di-substituted cyclohexyl linker that connects two bis(1,3,4-thiadiazole) units with phenylacetamide groups at each end. This structural configuration contributes to its biological activity by allowing specific interactions with target enzymes.
Trans-CBTBP participates in various chemical reactions primarily related to its role as an enzyme inhibitor. The interactions with cKGA involve non-covalent binding mechanisms that stabilize the enzyme-inhibitor complex.
Trans-CBTBP acts by binding to allosteric sites on cKGA, leading to conformational changes that diminish the enzyme's catalytic efficiency. This mechanism is crucial for its potential use in therapeutic applications targeting metabolic pathways in cancer cells.
Research indicates that trans-CBTBP's binding affinity can be influenced by modifications in its structure, suggesting a pathway for optimizing its efficacy as an inhibitor .
Trans-CBTBP has significant potential in scientific research, particularly in oncology. Its role as an allosteric inhibitor of cKGA positions it as a candidate for developing novel cancer therapies aimed at disrupting metabolic processes essential for tumor growth.
The kidney-type glutaminase (KGA), a splice variant of the GLS1 gene, features a conserved catalytic domain spanning residues Ile221-Leu533. This domain adopts a solenoid fold characterized by 11 curved β-sheets arranged in parallel, forming a central cavity that houses the catalytic machinery [1] [2]. Key catalytic residues include:
Table 1: Catalytic Domain Features of KGA
Structural Element | Residue Range | Functional Role |
---|---|---|
Catalytic triad | Lys320, Arg322, Glu381 | Glutamine deamidation |
Gating loop | Glu312-Pro329 | Substrate access regulation |
ATP binding site | Thr349, Ser353 | Allosteric activation |
Dimer interface | Phe325, Tyr394 | Tetramer stabilization |
Unlike the liver-type glutaminase (GLS2), KGA exhibits phosphate-dependent activation, where inorganic phosphate binding induces tetramer formation and reorganizes the catalytic pocket for optimal glutamine positioning [3]. The C-terminal ankyrin repeat domain, though not part of the catalytic core, modulates tetramer stability through long-range interactions [2].
Trans-CBTBP (N,N′-((1S,3S)-cyclohexane-1,3-diyl)bis(1,3,4-thiadiazole-5,2-diyl))bis(2-phenylacetamide)) targets a symmetrical allosteric pocket located at the dimer-dimer interface of KGA, approximately 15 Å from the catalytic site [1] [8]. This pocket emerges only in the tetrameric assembly, with key interactions including:
Table 2: Comparative Analysis of Glutaminase Allosteric Inhibitors
Parameter | Trans-CBTBP | BPTES | CB-839 |
---|---|---|---|
IC₅₀ (μM) | 0.10 | 0.16 | 0.0032 |
Binding Affinity (Kd, nM) | 42 | 310 | 1.8 |
Key Structural Motif | 1,3-disubstituted cyclohexane | Acyclic sulfide linker | Asymmetric pyridazine-trifluoromethoxyphenyl |
Hydrogen Bonds Formed | 4 | 3 | 6 |
Hydrophobic Contacts | 12 | 9 | 15 |
The 1,3-disubstituted cyclohexyl core of Trans-CBTBP provides superior conformational rigidity compared to BPTES's flexible sulfide linker, reducing the entropic penalty upon binding. However, its symmetrical structure limits adaptability to subpocket variations, resulting in 30-fold lower potency than CB-839 [2] [6]. Enantioselective binding is observed, with the 1S,3S-stereoisomer exhibiting 15-fold higher affinity than the 1R,3R-counterpart due to optimal positioning of the thiadiazole rings [2] [8].
Trans-CBTBP binding induces quaternary structural reorganization through a dual mechanism:
Molecular dynamics simulations reveal that Trans-CBTBP stabilizes a low-affinity tetrameric state for ATP, reducing cofactor binding by 90%. This contrasts with CB-839, which completely abolishes ATP binding through additional interactions with the phosphate-sensing residues Thr349 and Ser353 [1] [3]. The thermodynamic signature of Trans-CBTBP binding shows:
Table 3: Structural Parameters of KGA-Inhibitor Complexes
Conformational Parameter | Apo-KGA | KGA/Trans-CBTBP | KGA/CB-839 |
---|---|---|---|
Inter-dimer distance (Å) | 28.7 | 24.5 | 22.8 |
Gating loop RMSD (Å) | 5.9 | 1.2 | 0.8 |
ATP Kd (μM) | 42 | 380 | >1000 |
Tetramer dissociation t½ (min) | 8.5 | 132 | 315 |
Compared to BPTES analogs with linear linkers, Trans-CBTBP's rigid cyclohexyl spacer provides greater resistance to tetramer dissociation (t½ = 132 minutes vs. 85 minutes for BPTES), but less than CB-839's 315 minutes due to fewer protein-inhibitor contacts [1] [2] [6]. This structural insight explains its intermediate inhibitory efficacy in glutamine-dependent cancer models.
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